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molecular formula C9H10O B1625689 Phenylacetone-d5 CAS No. 947-14-8

Phenylacetone-d5

Cat. No. B1625689
M. Wt: 139.21 g/mol
InChI Key: QCCDLTOVEPVEJK-WRMAMSRYSA-N
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Patent
US04221716

Procedure details

U.S. Pat. Nos. 4,045,576 and 4,126,635 disclose methods for the preparation of 7-benzoylindolin-2-ones. According to one method, 1-aminoindolin-2-one is reacted with a phenylacetone to give a 1-(α-methylphenethylindenimino) indolin-2-one which is cyclized in ethanolic hydrogen chloride to an ethyl α-(2-methyl-3-phenylindol-7-yl)acetate. This indolylester is treated with ozone in acetic acid solution to give an ethyl 2-acetamido-3-benzoylphenylacetate which is hydrolyzed and cyclized in dilute mineral acid to a 7-benzoylindolin-2-one.
[Compound]
Name
7-benzoylindolin-2-ones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][C:3]1=[O:11].C1(CC(=O)C)C=CC=CC=1>>[NH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][C:3]1=[O:11]

Inputs

Step One
Name
7-benzoylindolin-2-ones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN1C(CC2=CC=CC=C12)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C(CC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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